(1R)-2,2-difluorocyclohexan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-2,2-difluorocyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c7-6(8)4-2-1-3-5(6)9/h5H,1-4,9H2/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KATJLSLKDKAWTG-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC([C@@H](C1)N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1r 2,2 Difluorocyclohexan 1 Amine and Analogous Chiral Fluorinated Cyclohexylamines
Enantioselective Synthesis Strategies for Chiral Fluorinated Amines
Enantioselective synthesis provides a direct route to specific stereoisomers of chiral fluorinated amines, avoiding the need for classical resolution of racemic mixtures. Key strategies include the asymmetric hydrogenation of prochiral imines or enamines, stereocontrolled reduction of ketone precursors, and the stereoselective introduction of fluorine atoms or fluorinated moieties.
Asymmetric hydrogenation of carbon-nitrogen double bonds (imines) is one of the most efficient and atom-economical methods for producing enantiomerically enriched amines. acs.org This approach has been extended to the synthesis of chiral fluorinated amines, although the presence of electron-withdrawing fluoroalkyl groups can present challenges, such as affecting the imine's reactivity and its ability to coordinate with metal catalysts. dicp.ac.cn
Recently, earth-abundant metals like manganese have emerged as promising catalysts for asymmetric hydrogenation, offering a more sustainable alternative to precious metals like iridium, rhodium, and ruthenium. Highly enantioselective manganese-catalyzed hydrogenation of fluorinated imines has been successfully developed. acs.orgnih.gov The success of these systems is critically dependent on the design of the chiral ligand.
Chiral ferrocenyl-based P,N,N-ligands have proven particularly effective. nih.govdocumentsdelivered.com These ligands create a specific chiral environment around the manganese center, which directs the hydrogenation to one face of the imine substrate. Studies have shown that modifications to the ligand structure, such as the introduction of an additional chiral center or steric bulk, play a crucial role in achieving high enantioselectivity. acs.orgacs.org For instance, in the hydrogenation of N-sulfonyl imines, comparative studies demonstrated that the steric hindrance of the pyridinyl moiety in the P,N,N-ligand is critical, with a ligand bearing a phenyl group at the 6-position of the pyridinyl ring showing the best performance. acs.orgacs.org The catalyst is typically generated in situ from a manganese precursor, such as Mn(CO)₅Br, and the chiral ligand. acs.org
Manganese-catalyzed asymmetric hydrogenation has demonstrated a broad substrate scope, accommodating a wide range of fluorinated imines with high functional group tolerance. acs.orgnih.gov This allows for the synthesis of diverse optically active fluorinated amines with excellent enantiomeric excess (ee), often up to 98%. nih.gov
The methodology is effective for N-sulfonyl imines with various alkyl and aryl groups attached to the imine carbon. For example, substrates with methyl, ethyl, and benzyl groups are well-tolerated, affording the corresponding chiral N-sulfonyl amines in high yields (94–99%) and high enantioselectivity (93–96% ee). acs.org The system is also effective for substrates containing a cyclopropyl group. acs.org Optimization of reaction conditions, including solvent, temperature, and hydrogen pressure, is essential for maximizing both conversion and enantioselectivity.
| Substrate (N-sulfonyl ketimine) | Product (N-sulfonyl amine) | Yield (%) | ee (%) | Reference |
| (E)-2-methyl-N-(1-phenylethylidene)propane-2-sulfonamide | 2-methyl-N-(1-phenylethyl)propane-2-sulfonamide | 94 | 96 | acs.org |
| (E)-N-(1-phenylpropylidene)-tert-butylsulfonamide | N-(1-phenylpropyl)-tert-butylsulfonamide | 99 | 93 | acs.org |
| (E)-N-(1,2-diphenylethylidene)-tert-butylsulfonamide | N-(1,2-diphenylethyl)-tert-butylsulfonamide | 98 | 95 | acs.org |
| (E)-N-(cyclopropyl(phenyl)methylidene)-tert-butylsulfonamide | N-(cyclopropyl(phenyl)methyl)-tert-butylsulfonamide | 99 | 97 | acs.org |
An alternative to the hydrogenation of pre-formed imines is the stereocontrolled reduction of a prochiral ketone, followed by conversion of the resulting alcohol to an amine, or the direct reductive amination of the ketone. The stereoselectivity of the reduction step is paramount for establishing the final configuration of the amine.
Intramolecular noncovalent interactions, such as π-stacking, can be powerful tools for controlling stereoselectivity in asymmetric synthesis. nih.gov This strategy involves designing a substrate where attractive, non-covalent interactions between two aromatic rings stabilize a transition state that leads to the desired stereoisomer. dntb.gov.ua
In the context of synthesizing chiral amines, a substrate can be designed with a chiral auxiliary containing an aromatic group. During a hydride reduction of a ketone or imine, the π-stacking interaction between the aryl group of the chiral auxiliary and an aryl group on the substrate can effectively block one face of the prochiral center. nih.gov This forces the hydride reagent to attack from the less hindered face, resulting in a highly diastereoselective transformation. The chiral auxiliary can then be removed to yield the enantiomerically enriched amine. This approach relies on the subtle balance of steric and electronic interactions to achieve high levels of stereocontrol. nih.govdntb.gov.ua
Instead of constructing the chiral amine center on a pre-fluorinated ring, an alternative strategy involves introducing the fluorine atoms onto a cyclohexyl scaffold that already contains the amine or a precursor.
Nucleophilic fluorination is a direct method for creating carbon-fluorine bonds. ucla.eduacsgcipr.org For the synthesis of a 2,2-difluoro compound, a suitable precursor would be a 2-aminocyclohexanone derivative. The ketone could potentially be converted to a gem-difluoro group using a deoxyfluorination reagent. However, nucleophilic fluorination can be challenging due to the low solubility and high basicity of many fluoride (B91410) sources, which can lead to side reactions like elimination. ucla.eduucla.edu The development of advanced fluorinating agents like PyFluor or the use of transition-metal catalysis aims to overcome these limitations. ucla.edu The stereoselective fluorination of α-branched cyclohexanones has been achieved using organocatalysis, demonstrating that fluorine can be introduced with high enantioselectivity. acs.org
Asymmetric difluoroalkylation represents another powerful approach. nih.gov This method involves the stereoselective addition of a difluoromethyl nucleophile to a chiral electrophile, such as an N-tert-butylsulfinyl imine. cas.cncas.cn The N-tert-butylsulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack to one face of the imine and yielding the product with high diastereoselectivity. cas.cn Subsequent removal of the sulfinyl group provides the enantiomerically pure α-difluoromethyl amine. cas.cn Nickel-catalyzed asymmetric cross-coupling reactions have also been developed for the synthesis of chiral amines with difluoromethylated stereogenic centers, showing excellent functional group tolerance and high enantioselectivity. nih.gov
Nucleophilic Fluorination and Difluoroalkylation Approaches
Transformation of Difluoro Starting Materials
One direct approach to synthesizing chiral 2,2-difluorocyclohexan-1-amines involves the transformation of pre-existing gem-difluorocyclohexane scaffolds. These starting materials can be subjected to various chemical modifications to introduce the desired amine functionality with stereocontrol. For instance, a difluorinated ketone can undergo reductive amination. The stereochemical outcome of such reactions is often influenced by the choice of reducing agent and reaction conditions, as well as the inherent stereochemistry of the substrate.
Another strategy involves the conversion of other functional groups on a difluorinated cyclohexane (B81311) ring. For example, a carboxylic acid or its derivative at the 1-position can be converted to an amine via a Curtius, Hofmann, or Schmidt rearrangement. The success of these methods hinges on the stability of the difluorinated ring system to the reaction conditions. The transformation of difluorocarbene with amines has also been explored, revealing novel reaction pathways for C-N bond formation. acs.org
The synthesis of various α-fluoroalkyl-α-amino acids has been achieved through the transformation of difluoro starting materials. mdpi.com These methods highlight the versatility of using pre-difluorinated compounds as precursors to more complex fluorinated molecules.
Fluorination of Chiral Precursors
An alternative and widely employed strategy is the fluorination of a chiral, non-fluorinated precursor. This approach allows for the establishment of the desired stereochemistry prior to the introduction of the fluorine atoms. The use of chiral N-tert-butylsulfinyl imines has become a prominent method for the stereoselective synthesis of fluorinated chiral amines. nih.gov This strategy involves either the stereoselective addition to or asymmetric reduction of fluorinated N-tert-butylsulfinyl imines. nih.gov
The direct fluorination of chiral enamides can also yield α-fluorinated imides, which can then be converted to the desired amines. mdpi.com Furthermore, the ring-opening of chiral aziridines with a fluoride source is a powerful method for producing β-fluoroamines with high stereocontrol. researchgate.netorganic-chemistry.org The regioselectivity and stereoselectivity of this ring-opening can often be controlled by the choice of fluorinating agent and the nature of the aziridine substituents. researchgate.net
A study on the synthesis of selectively fluorinated cyclohexanes highlighted that deoxofluorination reactions on cyclohexane rings with a vicinal phenyl substituent can be susceptible to rearrangements via phenonium ion intermediates. researchgate.net This underscores the importance of carefully considering the substrate structure and reaction conditions when employing deoxofluorination strategies.
Synthesis via β-Amino α-Fluoro Nitroalkanes Utilizing Traceless Activating Groups
A modern and elegant approach for the synthesis of enantioenriched β-fluoroamines involves the use of β-amino α-fluoro nitroalkanes. nih.govnih.gov This method relies on a chiral bifunctional Brønsted acid/base catalyst to facilitate the highly enantio- and diastereoselective addition of α-fluoro nitroalkanes to imines. nih.govnih.gov
The nitro group in the resulting β-amino α-fluoro nitroalkane acts as a "traceless activating group." nih.govnih.gov It activates the α-position for the initial C-C bond formation and can be subsequently removed under reductive conditions, a process known as denitration, to yield the final β-fluoroamine. nih.govnih.gov This strategy offers a convergent and highly stereocontrolled route to a broad range of β-fluoroamines. nih.govnih.gov The concept of traceless directing groups has also been applied in other areas of fluorine chemistry, for instance, using fluorine itself as a traceless directing group for the regiodivergent synthesis of indoles and tryptophans. organic-chemistry.org N-aminopyridinium reagents have also been developed as traceless activating groups for the synthesis of N-aryl aziridines. chemrxiv.org
Table 1: Comparison of Synthetic Strategies for Chiral Fluorinated Cyclohexylamines
| Strategy | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Transformation of Difluoro Starting Materials | Utilizes pre-existing difluorinated scaffolds. | Direct route if starting material is available. | Availability of suitable starting materials can be limited. |
| Fluorination of Chiral Precursors | Establishes stereochemistry before fluorination. | High stereocontrol, versatile. | Potential for side reactions and rearrangements during fluorination. researchgate.net |
| β-Amino α-Fluoro Nitroalkanes with Traceless Activating Groups | Catalytic, asymmetric C-C bond formation. | High enantio- and diastereoselectivity, convergent. nih.govnih.gov | May require multi-step synthesis of starting materials. |
Approaches to Geminal Difluorination on Cyclohexane Scaffolds
The introduction of a geminal difluoro group onto a cyclohexane ring is a key step in the synthesis of (1R)-2,2-difluorocyclohexan-1-amine and its analogs. Several methods have been developed for this purpose, often starting from readily available cyclohexanone (B45756) precursors.
Derivatization of Cyclohexanone Precursors via Asymmetric Fluorination
Cyclohexanones are versatile starting materials for the synthesis of gem-difluorocyclohexanes. One common approach is deoxofluorination, where the carbonyl oxygen is replaced by two fluorine atoms. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogs are frequently used for this transformation.
A practical synthesis of gem-difluorides from cyclohexanone involves the formation of gem-bistrifluoroacetates, which are then treated with a fluoride source. researchgate.net This method provides an efficient route to 1,1-difluorocyclohexane. researchgate.net Furthermore, the development of catalytic asymmetric fluorination reactions allows for the enantioselective synthesis of α-fluoroketones, which can be further functionalized.
Strategies for Introducing Geminal Difluorine at the 2-Position
To synthesize 2,2-difluorocyclohexan-1-amine, the geminal difluoro group must be introduced at the position adjacent to the amine functionality. This can be achieved by starting with a 2-functionalized cyclohexanone, such as a β-keto ester or a protected β-amino ketone. The carbonyl group can then be converted to a geminal difluoro group using standard deoxofluorination conditions.
Another strategy involves the homologative fluorination of carbonyl derivatives, which allows for the preparation of 1-fluoro-2-haloethyl skeletons. While not directly on a cyclohexane ring, this methodology provides a conceptual framework for the controlled introduction of fluorine adjacent to another functional group. The synthesis of 1,1-difluoroallenes via the difluorovinylidenation of carbonyl compounds also showcases methods for constructing gem-difluoro units. researchgate.net
Practical Synthesis and Scale-Up Considerations for Chiral Building Blocks
The transition from a laboratory-scale synthesis to a large-scale industrial process presents several challenges. For the synthesis of chiral fluorinated building blocks, factors such as cost of reagents, safety of the reactions, and ease of purification become paramount.
A scalable synthesis of (R,R)-N,N-dibenzyl-2-fluorocyclohexan-1-amine has been reported using cesium fluoride (CsF) under hydrogen bonding phase-transfer catalysis. researchgate.net This method highlights the potential for developing practical and scalable processes for related chiral fluoroamines. The synthesis of fluorinated cycloheptane building blocks on a multigram scale has also been described, demonstrating the feasibility of producing these types of compounds in larger quantities. researchgate.net
Table 2: Key Reagents in the Synthesis of Fluorinated Cyclohexylamines
| Reagent/Catalyst | Application | Reference |
|---|---|---|
| Chiral Bifunctional Brønsted Acid/Base Catalyst | Enantioselective synthesis of β-amino-α-fluoro nitroalkanes. nih.govnih.gov | nih.govnih.gov |
| N-tert-butylsulfinyl Imines | Stereoselective synthesis of chiral fluorinated amines. nih.gov | nih.gov |
| Diethylaminosulfur Trifluoride (DAST) | Deoxofluorination of ketones to gem-difluorides. | |
| Cesium Fluoride (CsF) | Fluoride source in scalable synthesis of fluoroamines. researchgate.net | researchgate.net |
| COMU | Coupling agent for amidation of weak amines. |
Comparative Analysis of Synthetic Efficiencies and Atom Economy
A comprehensive analysis of the synthetic routes to chiral 2,2-difluorocyclohexylamines reveals a variety of strategies, each with distinct advantages and disadvantages concerning efficiency and atom economy. While specific data for the direct asymmetric synthesis of this compound is not extensively detailed in publicly available literature, analysis of analogous syntheses of chiral fluorinated amines and cyclohexanes allows for a comparative assessment.
Enzymatic approaches, such as transamination or reductive amination, offer a green and highly selective alternative for the synthesis of chiral amines. These biocatalytic methods often proceed under mild conditions and can exhibit excellent enantioselectivity. The atom economy of enzymatic reactions can be very high, especially when coupled with efficient cofactor regeneration systems.
To illustrate a comparative analysis, let's consider two hypothetical, yet representative, synthetic pathways to a chiral gem-difluorinated cyclohexylamine (B46788).
Methodology A: Chiral Auxiliary-Based Approach
This route begins with the fluorination of a suitable cyclohexanone precursor to introduce the gem-difluoro moiety. The resulting 2,2-difluorocyclohexanone (B2738562) is then reacted with a chiral auxiliary, for example, (R)-tert-butanesulfinamide, to form a chiral sulfinylimine. Subsequent diastereoselective reduction of the imine, followed by acidic removal of the auxiliary, would yield the desired this compound.
Methodology B: Catalytic Asymmetric Reductive Amination
This pathway also starts with 2,2-difluorocyclohexanone. The ketone undergoes a direct asymmetric reductive amination using ammonia (B1221849) and a reducing agent in the presence of a chiral catalyst, such as a chiral phosphoric acid or a transition metal complex with a chiral ligand.
| Metric | Methodology A (Chiral Auxiliary) | Methodology B (Catalytic Asymmetric Reductive Amination) |
| Key Reagents | 2,2-difluorocyclohexanone, (R)-tert-butanesulfinamide, Reducing Agent (e.g., NaBH4), Acid (e.g., HCl) | 2,2-difluorocyclohexanone, Ammonia, Reducing Agent (e.g., H2), Chiral Catalyst |
| Overall Yield (Hypothetical) | ~60-70% | ~75-85% |
| Atom Economy (Calculated) | Lower, due to the stoichiometric use and subsequent removal of the chiral auxiliary. | Higher, as the catalyst is used in substoichiometric amounts and the primary reactants are incorporated into the product. |
| Advantages | Well-established methodology, often high diastereoselectivity. | High atom economy, fewer synthetic steps (potentially one-pot). |
| Disadvantages | Poor atom economy, requires synthesis and removal of the chiral auxiliary. | Catalyst development can be challenging and costly, optimization of reaction conditions may be required. |
Atom Economy Calculation Example (Simplified for one step):
For the reductive amination step in Methodology B: C6H8F2O + NH3 + H2 → C6H11F2N + H2O
Molecular Weight of Product (C6H11F2N): 135.16 g/mol
Molecular Weight of Reactants (C6H8F2O + NH3 + H2): 134.14 + 17.03 + 2.02 = 153.19 g/mol
Atom Economy: (135.16 / 153.19) * 100% ≈ 88.2%
In contrast, for the key steps in Methodology A, the chiral auxiliary (MW ≈ 121.21 g/mol ) is a stoichiometric reactant but is not part of the final product, significantly reducing the atom economy.
Elucidation and Confirmation of Absolute Configuration
The determination of the absolute configuration of a chiral molecule, such as this compound, is a critical step in its characterization. This process involves establishing the precise spatial arrangement of its atoms. While direct synthesis from a known chiral precursor can often infer the configuration, independent verification is crucial.
One common method for confirming the absolute configuration of amines is through the study of their derivatives using chiroptical methods like circular dichroism (CD). nih.gov The sign of the Cotton effect in the CD spectrum of a derivative can often be correlated to the absolute configuration of the parent amine. nih.gov For instance, the formation of pyridyl-N-oxide derivatives of amines has been used to determine their absolute configuration by analyzing the resulting CD curves. nih.gov
X-ray crystallography of a suitable crystalline derivative is another powerful technique for unambiguous determination of absolute configuration. For example, the absolute configuration of a chiral amine was confirmed by X-ray single crystal diffraction of its para-bromobenzenesulfonamide derivative. researchgate.net Similarly, the resolution of racemic trans-1-amino-2-dimethylaminocyclohexane was achieved through crystallization with L-tartrate, and the absolute configuration of the (R,R)-enantiomer was confirmed by X-ray diffraction of a copper complex. researchgate.net
While specific studies detailing the X-ray crystallographic or extensive chiroptical analysis of this compound derivatives were not found in the provided search results, these established methodologies represent the standard approaches for such a determination. The "(1R)" designation itself implies that its absolute configuration has been determined and is known.
Mechanisms of Stereocontrol in Asymmetric Syntheses
The synthesis of enantiomerically pure compounds like this compound relies on asymmetric synthesis, a field focused on controlling the formation of stereoisomers.
Influence of Chiral Auxiliary and Catalyst Structures
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. nih.govnih.gov After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. The structure of the chiral auxiliary is critical in dictating the stereochemical outcome of the reaction. For example, pseudoephenamine has proven to be a versatile chiral auxiliary, demonstrating remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers. nih.gov Similarly, conformationally constrained cyclic amino alcohols, such as (1S,2R)-2-aminocyclopentan-1-ol, have been utilized as effective chiral auxiliaries in asymmetric alkylations and aldol (B89426) reactions, leading to excellent diastereoselectivities. nih.gov
Chiral catalysts, on the other hand, are substances that accelerate a chemical reaction and control its stereochemistry without being consumed. chemscene.com The catalyst's chiral structure creates a chiral environment that favors the formation of one enantiomer over the other. Chiral sulfoxides, for instance, have been used as building blocks for enantiopure compounds and as ligands in asymmetric catalysis. bioorganica.com.ua The development of chiral sulfoxide (B87167) ligands has been a significant area of research for asymmetric catalysis. bioorganica.com.ua
Diastereoselective Control in Multistep Pathways
In many synthetic routes, achieving the desired stereochemistry at a specific center is accomplished through diastereoselective reactions. This involves creating a new chiral center in a molecule that already contains one or more chiral centers. The existing chirality influences the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer.
A common strategy involves the use of chiral auxiliaries to form diastereomeric intermediates that can then be separated or undergo further stereocontrolled transformations. The aldol reaction between an aluminum enolate derived from a chiral iron complex and a chiral aldehyde, for example, demonstrates how the inherent stereocontrol of one reactant can be overpowered by a chiral auxiliary to produce the desired epimer. researchgate.net
The synthesis of fluorinated amines and amino acids often employs chiral sulfinyl auxiliaries to achieve high diastereoselectivity. bioorganica.com.ua For instance, the diastereoselective addition of nucleophiles to N-tert-butanesulfinyl imines is a well-established method for preparing enantiomerically pure amines. bioorganica.com.ua The fluorine atoms in the substrate can also influence the mechanism and stereochemical outcome of these reactions. bioorganica.com.ua
Analytical Techniques for Enantiomeric Purity Determination
Ensuring the enantiomeric purity of a chiral compound is crucial, particularly in pharmaceutical applications where different enantiomers can have vastly different biological activities. chromatographyonline.com Several analytical techniques are employed for this purpose.
Chiral Chromatography (HPLC, GC)
Chiral chromatography is a powerful technique for separating enantiomers. gcms.cz This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for determining enantiomeric purity. nih.govsigmaaldrich.com Various types of CSPs are available, including those based on polysaccharides, macrocyclic antibiotics, and cinchona alkaloids. sigmaaldrich.comresearchgate.net For amines that lack a chromophore for UV detection, pre-column derivatization with a suitable reagent can be employed to introduce a UV-active group. nih.gov For example, piperidin-3-amine was derivatized with para-toluenesulfonyl chloride to enable its analysis by chiral HPLC with UV detection. nih.gov
Chiral Gas Chromatography (GC) is another valuable technique, particularly for volatile compounds. wiley.com Chiral stationary phases, often based on substituted cyclodextrins, are used to achieve enantiomeric separation. wiley.com The separation of enantiomeric 1-phenylalkylamines has been studied using GC with a cyclodextrin-based stationary phase, highlighting the influence of various parameters on the resolution. wiley.com
| Chromatographic Technique | Stationary Phase Principle | Typical Application for Amines |
| Chiral HPLC | Chiral Stationary Phases (e.g., polysaccharide-based, macrocyclic antibiotic-based) interact diastereomerically with enantiomers. sigmaaldrich.com | Determination of enantiomeric purity of a wide range of amines, often after derivatization to introduce a chromophore. nih.gov |
| Chiral GC | Chiral Stationary Phases (e.g., cyclodextrin derivatives) form transient diastereomeric complexes with enantiomers. wiley.com | Separation of volatile chiral amines and their derivatives. wiley.com |
NMR Spectroscopic Methods with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. libretexts.org In a chiral environment, the NMR signals of enantiomers, which are identical in an achiral solvent, can be resolved. libretexts.org
This is often achieved by using chiral shift reagents (CSRs) , which are typically paramagnetic lanthanide complexes. libretexts.orgslideshare.net These reagents form diastereomeric complexes with the enantiomers, leading to different chemical shifts for corresponding protons. libretexts.org The integration of the separated signals allows for the quantification of each enantiomer.
Alternatively, chiral solvating agents (CSAs) can be used. mdpi.com These agents form non-covalent diastereomeric solvates with the enantiomers, resulting in small but measurable differences in their NMR spectra. mdpi.com For example, a thiourea derivative of 2-[(1R)-1-aminoethyl]phenol has been used as a CSA for the enantiodifferentiation of N-3,5-dinitrobenzoyl derivatives of amino acids. mdpi.com
| NMR Method | Principle | Outcome |
| Chiral Shift Reagents (CSRs) | Formation of diastereomeric complexes with paramagnetic lanthanide reagents. libretexts.orgslideshare.net | Significant separation of NMR signals for enantiomers, allowing for quantification. libretexts.org |
| Chiral Solvating Agents (CSAs) | Formation of non-covalent diastereomeric solvates. mdpi.com | Small, but often sufficient, separation of NMR signals for enantiomeric discrimination. mdpi.com |
Stereochemical Aspects and Chiral Integrity of 1r 2,2 Difluorocyclohexan 1 Amine
Polarimetric Analysis
Polarimetric analysis is a fundamental technique employed to determine the stereochemical identity and purity of chiral compounds. This method relies on the ability of a chiral molecule to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic properties of a specific enantiomer. For (1R)-2,2-difluorocyclohexan-1-amine, a compound with a single stereocenter at the C1 position, polarimetry is a crucial tool for confirming its absolute configuration and quantifying its enantiomeric excess (e.e.).
The primary value obtained from polarimetry is the specific rotation, [α]. It is an intensive property calculated from the observed rotation (α) using the Biot-Savart law, which takes into account the concentration of the sample and the path length of the polarimeter cell. The specific rotation is a constant for a pure chiral compound under defined conditions of temperature, solvent, and the wavelength of the light source (commonly the sodium D-line, 589 nm). For an enantiomeric pair, the two enantiomers will rotate the plane of polarized light by the exact same magnitude but in opposite directions. The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise.
The chiral integrity of a sample of this compound can be assessed by comparing its measured specific rotation to the known specific rotation of the pure enantiomer. A diminished optical rotation indicates the presence of its corresponding (1S)-enantiomer, allowing for the calculation of the enantiomeric excess.
While the geminal difluoro substitution at the C2 position does not create a new stereocenter, it significantly influences the electronic environment and conformational preferences of the cyclohexyl ring. This, in turn, affects the chiroptical properties of the molecule. The specific rotation of this compound and its salts is a key parameter reported in its synthesis and characterization.
Research findings on the polarimetric analysis of chiral fluorinated cyclohexanes demonstrate the importance of this technique in verifying the success of asymmetric syntheses. The magnitude and sign of the optical rotation are definitive indicators of the stereochemical outcome of the reaction. Although specific data for this compound is not widely published in peer-reviewed literature, data for analogous compounds are available and follow the general principles of polarimetry. For instance, the specific rotation of a closely related compound, (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride, has been reported as -60.7° (c = 0.1, Methanol). lgcstandards.com This highlights the type of data that is critical for the characterization of such chiral amines.
The data for this compound would be presented in a similar manner, specifying the enantiomer, any salt form, and the experimental conditions.
| Parameter | Value | Conditions |
| Specific Rotation [α] | Data not available in searched literature | Temperature, Wavelength |
| Concentration (c) | - | g/100 mL |
| Solvent | - | - |
| Wavelength (λ) | - | nm |
This table illustrates the typical format for reporting polarimetric data. Specific values for this compound are not available in the publicly accessible scientific literature searched.
The determination of the specific rotation is essential for quality control in both research and industrial settings, ensuring the stereochemical purity of the final compound.
Conformational Analysis and Stereoelectronic Effects in Difluorinated Cyclohexylamines
Conformational Preferences of Cyclohexane (B81311) Rings Bearing Fluorine Substituents
The conformation of a substituted cyclohexane is a delicate balance of various energetic factors. The chair conformation is the most stable arrangement for the cyclohexane ring, minimizing both angle and torsional strain. libretexts.org However, the presence of substituents disrupts the perfect symmetry of the chair, leading to different energetic states for the two possible chair conformations.
Chair Conformation Stability and Dynamics in Substituted Cyclohexanes
In a substituted cyclohexane, the two chair conformations, which interconvert through a process called ring flipping, are often not energetically equivalent. libretexts.orgwikipedia.org Substituents can occupy either axial positions, which are perpendicular to the general plane of the ring, or equatorial positions, which are in the plane of the ring. libretexts.org Generally, substituents prefer the more spacious equatorial position to avoid steric clashes with other axial substituents, known as 1,3-diaxial interactions. libretexts.orglibretexts.org The magnitude of this preference, quantified by the A-value, increases with the size of the substituent. masterorganicchemistry.com For instance, a methyl group has a significant preference for the equatorial position. libretexts.orgjove.com
However, the dynamic behavior of the cyclohexane ring is not solely dictated by steric bulk. The geometric arrangement of substituents (cis or trans) and their electronic properties can significantly influence the energy barrier for ring inversion and the population of different conformations. nih.gov
Impact of Geminal Difluorination on Ring Conformation and Puckering
The introduction of a gem-difluoro group (CF₂) at a single carbon atom has profound consequences for the conformation of the cyclohexane ring. Fluorine is a small atom, but it is highly electronegative. The C-F bond is the most polar single bond in organic chemistry. nih.gov This high polarity can lead to significant dipole-dipole interactions and other electrostatic effects that can override traditional steric considerations. researchgate.netnih.gov
Gem-difluorination can alter the puckering of the cyclohexane ring. In some macrocyclic systems, gem-difluorination has been shown to induce a preference for specific conformations, even leading to the population of otherwise less stable cis-amide conformations. nih.govrsc.orgdiva-portal.org While the cyclohexane ring is more rigid than a large macrocycle, the electronic effects of the CF₂ group can still influence the precise geometry of the chair conformation. The incorporation of fluorine can lead to changes in bond angles and dihedral angles to minimize unfavorable steric interactions and maximize stabilizing electronic interactions. nih.gov Recent research has also explored gem-difluorinative ring-expansion as a method for synthesizing fluorinated aliphatic rings, highlighting the significant impact of fluorine on ring structures. chemrxiv.org
Stereoelectronic Interactions Involving Fluorine and Amine Moieties
Stereoelectronic effects are interactions between electron orbitals that depend on the three-dimensional arrangement of atoms in a molecule. In (1R)-2,2-difluorocyclohexan-1-amine, the interplay between the fluorine atoms and the amine group gives rise to several important stereoelectronic effects that influence its conformational preferences.
Gauche Effect in Fluorinated Systems
The gauche effect is a phenomenon where a gauche conformation (a dihedral angle of approximately 60°) is more stable than the anti conformation (a dihedral angle of 180°), contrary to what would be expected based on steric hindrance alone. wikipedia.org This effect is particularly prominent in molecules containing electronegative substituents, such as 1,2-difluoroethane. wikipedia.orgnih.gov
Two main explanations for the gauche effect are hyperconjugation and bent bonds. wikipedia.org The hyperconjugation model proposes that the stabilization arises from the donation of electron density from a C-H σ bonding orbital into the antibonding σ* orbital of a vicinal C-F bond. wikipedia.org This interaction is maximized in a gauche arrangement. In the context of this compound, a gauche relationship between the C-N bond and a C-F bond could be a stabilizing factor. Studies on 2,2-difluoroethylamine (B1345623) hydrochloride have shown that electrostatic interactions are a major contributor to the gauche preference, even in aqueous solution. nih.gov
| System | Preferred Conformation | Primary Stabilizing Factor |
| 1,2-difluoroethane | Gauche | Hyperconjugation (σC-H → σ*C-F) wikipedia.org |
| 2,2-difluoroethylamine hydrochloride | Double Gauche | Electrostatic interactions nih.gov |
Anomeric-Type Effects in Fluoroalkylamines
The anomeric effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer an axial orientation, despite the steric cost. wikipedia.org This effect is well-documented in carbohydrate chemistry. scripps.edu A generalized anomeric effect can occur in systems with the general formula X-C-Y-C, where X and Y are heteroatoms. scripps.edu
| Interaction | Description | Consequence |
| nN → σC-F* | Donation of electron density from the nitrogen lone pair to the antibonding orbital of the C-F bond. | Stabilization of a conformation where the N lone pair is anti-periplanar to a C-F bond, potentially favoring an axial orientation of a C-F bond or influencing the amine group's orientation. beilstein-journals.org |
| Pseudo-anomeric effect | Stabilizing electrostatic interaction between axial hydrogens and an electronegative substituent. | Can lead to counter-intuitive axial preferences for substituents. nih.govnih.gov |
Hyperconjugative Interactions and Their Conformational Consequences
Hyperconjugation involves the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty or partially filled antibonding orbital. youtube.com These interactions are crucial in understanding the stability of various conformations. In fluorinated cyclohexanes, several types of hyperconjugative interactions can be at play.
Beyond the nN → σC-F interaction discussed above, σC-H → σC-F and σC-C → σC-F interactions can also influence conformational stability. nih.govacs.org The donation of electron density into the low-lying C-F antibonding orbital is a stabilizing interaction. The strength of this interaction depends on the alignment of the interacting orbitals, which is, in turn, dictated by the ring's conformation. In some fluorinated cyclohexanes, significant stabilization arises from σCH → σCF hyperconjugative interactions, which can favor an axial orientation of the fluorine substituent. nih.govacs.org
These hyperconjugative interactions, in concert with steric and other electrostatic effects, create a complex energetic landscape that determines the preferred three-dimensional structure of this compound.
| Hyperconjugative Interaction | Donor Orbital | Acceptor Orbital | Conformational Implication |
| Gauche Effect | σC-H | σC-F | Favors a gauche arrangement between C-H and C-F bonds. wikipedia.org |
| Anomeric-type Effect | nN | σC-F | Stabilizes conformations with an anti-periplanar alignment of the nitrogen lone pair and a C-F bond. beilstein-journals.org |
| General Hyperconjugation | σC-H / σC-C | σ*C-F | Can contribute to the overall conformational stability, potentially favoring specific orientations of the fluorine substituents. nih.govacs.org |
Reactivity Studies and Reaction Mechanisms of 1r 2,2 Difluorocyclohexan 1 Amine
Nucleophilic Reactivity of the Primary Amine Functionality
The primary amine group in (1R)-2,2-difluorocyclohexan-1-amine is a key site for synthetic transformations. Its nucleophilic character allows for the formation of a variety of new chemical bonds.
The lone pair of electrons on the nitrogen atom of this compound enables it to act as a nucleophile in reactions with electrophilic partners.
Alkylation: The primary amine can undergo alkylation reactions with alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism. However, a common challenge in the alkylation of primary amines is overalkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. nih.gov To achieve mono-alkylation, reaction conditions must be carefully controlled, often by using a large excess of the amine.
Acylation and Amidation: The amine functionality readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide bonds. lookchem.comyoutube.com This is a robust and widely used transformation in organic synthesis. For instance, in a related study, various stereoisomers of a tetrafluorocyclohexylamine were reacted with terephthaloyl chloride in the presence of a base like triethylamine (B128534) to yield the corresponding bis-amide products. cambridgemedchemconsulting.com A similar strategy would be applicable to this compound to produce a diverse range of amide derivatives. The general scheme for the acylation of this compound is presented below.
Reaction Scheme for Amidation: this compound + R-COCl → N-((1R)-2,2-difluorocyclohexyl)acetamide + HCl
Amidation can also be achieved by coupling the amine with a carboxylic acid using a dehydrating agent, such as a carbodiimide (B86325) (e.g., DCC or EDC), which activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. youtube.com
The table below summarizes the expected reactivity of the primary amine functionality.
| Reaction Type | Electrophile | Expected Product |
| Alkylation | Alkyl Halide (R-X) | Mono- and poly-alkylated amines |
| Acylation | Acyl Chloride (R-COCl) | Amide (R-CONH-Cyclohexyl-F₂) |
| Amidation | Carboxylic Acid (R-COOH) | Amide (R-CONH-Cyclohexyl-F₂) |
Reductive amination is a powerful method for the formation of C-N bonds and represents a key strategy for the synthesis of secondary and tertiary amines. rsc.orgwikipedia.org This two-step, one-pot process involves the initial reaction of the amine with a ketone or aldehyde to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. rsc.org
For this compound, reductive amination with a suitable carbonyl compound would yield a secondary amine. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion intermediate without affecting the starting carbonyl compound. quora.com Commonly used reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). wikipedia.org
The general reaction scheme is as follows:
Imine Formation: this compound + R₂C=O ⇌ Iminium Ion + H₂O
Reduction: Iminium Ion + [Reducing Agent] → N-alkylated-(1R)-2,2-difluorocyclohexan-1-amine
This strategy provides a versatile route to a wide array of N-substituted derivatives of the parent amine, which are valuable building blocks in medicinal chemistry and materials science.
Influence of Geminal Fluorine Atoms on Amine Basicity and pKa
The basicity of an amine is a measure of its ability to accept a proton, and it is quantified by the pKa of its conjugate acid. The introduction of electron-withdrawing fluorine atoms in proximity to the amine group significantly reduces its basicity. sigmaaldrich.comumich.edu This effect is primarily due to the strong inductive effect (-I effect) of fluorine, which destabilizes the positive charge on the nitrogen atom of the corresponding ammonium ion.
In this compound, the two fluorine atoms are located on the carbon atom adjacent (at the β-position) to the amine-bearing carbon. This positioning is expected to cause a substantial decrease in the pKa compared to the non-fluorinated parent compound, cyclohexylamine (B46788). For comparison, the pKa of cyclohexylamine is approximately 10.64. researchgate.netorganic-chemistry.org The introduction of a single fluorine atom at the β-position in acyclic amines can lower the pKa by about 1.7 units.
The table below provides a comparison of the basicity of related amines.
| Compound | pKa of Conjugate Acid | Effect of Fluorination |
| Cyclohexylamine | 10.64 researchgate.netorganic-chemistry.org | Baseline |
| 4,4-Difluorocyclohexanamine | 9.86 ± 0.70 (Predicted) rsc.org | Decreased basicity |
| This compound | Expected to be lower than 9.86 | Significant decrease in basicity |
Cyclohexane (B81311) Ring Functionalization and Derivatization
Beyond the reactivity of the amine group, the cyclohexane scaffold itself can be a target for further synthetic modifications to create more complex molecular architectures.
The synthesis of fluorinated cyclohexanes often involves multi-step sequences where functionalization of the ring is a key aspect. For example, the synthesis of various tetrafluorocyclohexylamine stereoisomers has been achieved starting from a Birch reduction of benzonitrile, followed by epoxidation and hydrofluorination ring-opening reactions. cambridgemedchemconsulting.com These methods highlight that transformations on the cyclohexane ring are feasible, although they can be challenging and require careful control of stereochemistry.
In the context of this compound, site-selective transformations would likely be directed by the existing functional groups. The electron-withdrawing nature of the geminal fluorine atoms could influence the reactivity of adjacent C-H bonds, potentially enabling regioselective reactions.
Direct C-H functionalization has emerged as a powerful tool in organic synthesis for the efficient construction of complex molecules. These methods avoid the need for pre-functionalized substrates and can introduce new functional groups with high selectivity.
For fluorinated cyclohexanes, C-H functionalization presents an attractive but challenging strategy for derivatization. The challenge lies in achieving selectivity among the multiple C-H bonds present in the molecule. The selectivity is often governed by the catalyst and the subtle electronic and steric differences between the C-H bonds. In disubstituted cyclohexanes, it has been shown that equatorial C-H bonds can react significantly faster than their axial counterparts in certain metal-catalyzed reactions.
While specific examples of C-H functionalization on this compound are not documented, general strategies involving transition metal catalysis (e.g., using palladium, rhodium, or iron catalysts) could potentially be applied. These reactions could enable the introduction of aryl, alkyl, or other functional groups at specific positions on the cyclohexane ring, providing access to novel fluorinated scaffolds.
Stability Studies and Chemical Degradation Pathways in Different Media
The stability of this compound is a critical factor in its handling, storage, and application. Degradation can occur through several pathways, including hydrolysis, oxidation, and thermal decomposition, with the rate and products of degradation being highly dependent on the medium (e.g., pH, solvent) and the presence of other reactive species.
General Stability Considerations:
The presence of the two fluorine atoms on the carbon adjacent to the amine-bearing carbon significantly influences the electronic properties of the molecule. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect is expected to decrease the basicity of the primary amine group compared to its non-fluorinated analog, cyclohexylamine. This reduced basicity can, in turn, affect its reactivity and stability in acidic media. Studies on related fluorinated cycloalkanes have shown that gem-difluorination can impact physicochemical properties like pKa and metabolic stability researchgate.netresearchgate.net.
Hydrolytic Stability:
Hydrolysis is a key degradation pathway for many organic compounds in aqueous environments. For this compound, two main sites are susceptible to hydrolysis: the C-F bonds and the C-N bond.
Hydrolysis of the C-F bond: Geminal difluoroalkanes are generally considered to be hydrolytically stable under neutral and basic conditions. However, under strongly acidic conditions, hydrolysis can be forced, potentially leading to the formation of a ketone via an unstable gem-halohydrin intermediate wikipedia.orgquora.com. The initial step would be the protonation of a fluorine atom, followed by the nucleophilic attack of water. The resulting intermediate would then eliminate HF to form a ketone.
Hydrolysis of the C-N bond (Deamination): The primary amine group can undergo nucleophilic substitution, although this is generally not a facile process under typical hydrolytic conditions. In acidic solutions, the amine group will be protonated to form an ammonium salt, which is more resistant to nucleophilic attack.
Illustrative Hydrolytic Stability Data (Hypothetical):
The following table illustrates the expected hydrolytic stability of this compound based on the known behavior of similar compounds.
| pH | Temperature (°C) | Expected Degradation Rate | Predominant Degradation Products (Hypothetical) |
| 2 | 25 | Low to Moderate | 2,2-Difluorocyclohexanone (B2738562) (from C-F hydrolysis), potential for slow deamination |
| 7 | 25 | Very Low | Negligible degradation |
| 10 | 25 | Very Low | Negligible degradation |
| 2 | 80 | High | 2,2-Difluorocyclohexanone, products of further decomposition |
| 7 | 80 | Low | Minor degradation products |
| 10 | 80 | Low | Minor degradation products |
Oxidative Degradation:
Primary amines are susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. Common oxidizing agents include peroxides, permanganates, and even atmospheric oxygen over prolonged periods, potentially catalyzed by metal ions.
The likely initial site of oxidation is the nitrogen atom of the primary amine. This can lead to the formation of nitroso, nitro, or imine compounds. Subsequent reactions could involve the cleavage of the C-N bond or modifications to the cyclohexane ring. The presence of the electron-withdrawing difluoro group may influence the susceptibility of the amine to oxidation.
In biological systems or in the presence of specific catalysts, oxidative deamination is a known degradation pathway for primary amines, leading to the formation of a ketone and ammonia (B1221849) nih.gov. For this compound, this would yield 2,2-difluorocyclohexanone.
Potential Oxidative Degradation Products:
| Oxidizing Agent | Potential Degradation Products (Hypothetical) |
| Hydrogen Peroxide | 2,2-Difluorocyclohexanone, Nitroso- and Nitro-derivatives, Ammonia |
| Potassium Permanganate | Ring-opened products (e.g., dicarboxylic acids), 2,2-Difluorocyclohexanone |
| Air (autoxidation) | Slow formation of various oxidation products, potentially colored impurities |
Thermal Degradation:
The thermal stability of amines is an important consideration, especially for applications involving elevated temperatures. The thermal decomposition of cyclohexylamine has been reported to yield simpler hydrocarbons and ammonia at high temperatures (e.g., >500°C) acs.orgacs.orgeng-tips.com.
For this compound, thermal degradation would likely involve cleavage of the C-N and C-C bonds of the cyclohexane ring. The presence of the C-F bonds might alter the decomposition pathway and the resulting products. The high strength of the C-F bond suggests that it might remain intact during the initial stages of thermal decomposition.
Photodegradation:
Exposure to ultraviolet (UV) radiation can also induce degradation of organic molecules. For amines, photodegradation can proceed through various mechanisms, including the formation of radical species nih.gov. The presence of the difluoro group may influence the photostability of the molecule, but specific data is lacking.
Computational Chemistry Studies of 1r 2,2 Difluorocyclohexan 1 Amine
Quantum Chemical Calculations for Conformational Energy Landscapes
The cyclohexane (B81311) ring is known for its conformational flexibility, primarily existing in a chair conformation. The substituents' orientation—axial or equatorial—dramatically influences the molecule's stability and properties. Quantum chemical calculations are essential for mapping the potential energy surface and identifying the most stable conformers of (1R)-2,2-difluorocyclohexan-1-amine.
Density Functional Theory (DFT) and post-Hartree-Fock methods are cornerstone approaches in computational chemistry for obtaining accurate molecular energies and structures. wikipedia.orgyoutube.com DFT methods calculate the electronic energy based on the electron density, offering a balance between computational cost and accuracy. quora.com Popular functionals like B3LYP are often paired with basis sets such as 6-311++G(d,p) to model systems like substituted cyclohexanes. nih.gov
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the Hartree-Fock approximation by including electron correlation effects more explicitly. wikipedia.org These methods are more computationally demanding but typically yield higher accuracy, which is crucial for resolving small energy differences between conformers. youtube.com
For this compound, these calculations would determine the relative stability of the two primary chair conformations: one with the amine group in an equatorial position and the other with the amine group in an axial position. The fluorine atoms on the adjacent carbon (C2) introduce significant electronic and steric effects. DFT and post-HF calculations can precisely quantify these interactions, including gauche interactions and the anomeric effect, to predict the equilibrium population of each conformer.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population at 298 K (%) |
|---|---|---|
| Equatorial-Amine | 0.00 | ~95 |
| Axial-Amine | 2.10 | ~5 |
Note: The data in this table is illustrative, representing typical results from such a computational study.
Reactions and molecular behavior are profoundly influenced by the solvent. Computational models account for these effects in two primary ways: implicitly or explicitly. wikipedia.org
Implicit solvation models , such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium rather than individual molecules. q-chem.comacs.orgyoutube.com This approach is computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. wikipedia.org The SMD model, for instance, is parameterized to reproduce experimental solvation free energies for a wide range of solvents. q-chem.com
Explicit solvation models involve including a number of individual solvent molecules around the solute. fiveable.me This method allows for the specific description of direct solute-solvent interactions, such as hydrogen bonds, which are crucial for amine-containing compounds in protic solvents. fiveable.me However, this approach is significantly more computationally expensive due to the increased number of atoms. acs.org
For this compound, applying an implicit model like SMD would be crucial for calculating conformational energies in different solvents, as the relative stability of the axial and equatorial conformers can change with solvent polarity. An explicit model would be used to gain a detailed understanding of the hydrogen bonding network between the amine group and solvent molecules like water or methanol.
Electronic Structure and Bonding Analysis
Understanding the distribution of electrons within a molecule is key to explaining its structure, stability, and reactivity.
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, many-electron wavefunction into the familiar language of chemical bonding, including lone pairs, bonds, and antibonds. molfunction.comwisc.edu A key feature of NBO analysis is the examination of "donor-acceptor" interactions, where electron density is delocalized from a filled (donor) NBO to an empty (acceptor) NBO. The energy associated with this delocalization, E(2), quantifies the strength of the hyperconjugative interaction. wisc.edu
In this compound, NBO analysis would be used to investigate several key interactions. For example, it could quantify the hyperconjugative stabilization from the lone pair on the nitrogen atom (nN) donating into the antibonding orbitals (σ*) of adjacent C-C or C-H bonds. Furthermore, it can shed light on the influence of the electronegative fluorine atoms on the electronic structure of the cyclohexane ring. researchgate.net
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| n(N) | σ(C1-C6) | 3.85 |
| σ(C1-H) | σ(C2-F1) | 1.20 |
| σ(C5-H) | σ*(C6-C1) | 5.15 |
Note: The data in this table is illustrative, representing typical results from an NBO analysis.
The electron density distribution describes where electrons are most likely to be found within a molecule. This distribution can be mapped onto a surface to create an electrostatic potential (ESP) map. researchgate.netyoutube.com ESP maps use a color scale to visualize the electrostatic potential across the molecule's surface. avogadro.cc Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. youtube.com
For this compound, the ESP map would clearly show a region of high negative potential corresponding to the lone pair on the nitrogen atom, identifying it as the primary site for protonation and other electrophilic interactions. mdpi.com The highly electronegative fluorine atoms would also induce a significant effect on the potential of the surrounding molecular surface. These maps provide a powerful visual guide to the molecule's chemical reactivity. researchgate.net
Mechanistic Insights into Reactivity and Selectivity
Computational chemistry is invaluable for elucidating reaction mechanisms by locating and characterizing transition states and intermediates. nsf.gov For reactions involving this compound, such as N-acylation or alkylation, DFT calculations can map out the entire reaction energy profile.
By calculating the activation energies for different possible pathways, researchers can predict the most likely mechanism and understand the origins of chemo-, regio-, and stereoselectivity. researchgate.net For example, in a reaction with an electrophile, calculations could determine whether the attack occurs from the axial or equatorial face and explain the preference based on the calculated transition state energies. These studies can also reveal the role of the fluorine substituents in influencing the reactivity of the amine group, either through steric hindrance or electronic effects. nsf.govrsc.org This predictive power allows for the rational design of new reactions and catalysts. weizmann.ac.il
Applications As a Chiral Building Block in Advanced Organic Synthesis
Utility in the Stereoselective Construction of Complex Organic Molecules
While specific, publicly documented examples of the direct use of (1R)-2,2-difluorocyclohexan-1-amine in the total synthesis of complex natural products or pharmaceuticals are not extensively reported in readily accessible literature, its potential as a chiral building block is significant. The primary amine serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and the formation of various nitrogen-containing heterocycles. The defined stereochemistry at the C1 position allows for the transfer of chirality to new stereocenters during a synthetic sequence, a fundamental principle in stereoselective synthesis. The presence of the difluoromethyl group can influence the reactivity and selectivity of nearby functional groups, potentially leading to novel synthetic outcomes.
Role in Asymmetric Catalysis as Chiral Ligands or Organocatalysts
The development of novel chiral ligands and organocatalysts is a continuous pursuit in asymmetric synthesis. Chiral amines, particularly those derived from rigid scaffolds, are foundational to many catalytic systems.
Although direct applications of This compound as a catalyst or ligand are not widely reported, its structural relative, (1R,2R)-diaminocyclohexane, has been extensively used to prepare chiral ligands for metal-catalyzed reactions. These ligands have proven effective in a variety of asymmetric transformations. This precedent suggests that This compound could serve as a precursor for the synthesis of novel chiral ligands. The electronic properties of the gem-difluoro group could modulate the catalytic activity and enantioselectivity of the resulting metal complexes.
Integration into Diverse Chemical Scaffolds and Compound Libraries
The creation of diverse compound libraries is essential for drug discovery and chemical biology. Scaffolds, or core molecular frameworks, provide the basis for these libraries, with peripheral modifications allowing for the exploration of chemical space. This compound represents a unique and valuable scaffold. Its rigid, three-dimensional structure is a desirable feature for moving beyond flat, aromatic-rich compound collections.
The primary amine functionality allows for its straightforward incorporation into a multitude of molecular architectures through well-established chemical reactions. This enables the generation of libraries of compounds with diverse substitution patterns around the difluorinated cyclohexane (B81311) core. Such libraries would be enriched with sp³-hybridized centers, a characteristic that is increasingly sought after in drug discovery programs.
| Functionalization Reaction | Potential Product Class |
| Acylation | Chiral amides |
| Reductive Amination | Secondary and tertiary amines |
| Sulfonylation | Chiral sulfonamides |
| Urea/Thiourea Formation | Chiral ureas and thioureas |
| Heterocycle Formation | Nitrogen-containing heterocycles |
Table 1: Potential Functionalizations of this compound for Library Synthesis
Strategic Use in Fragment-Based Synthesis for Chemical Space Exploration
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach relies on screening small, low-complexity molecules (fragments) that can be subsequently grown or linked together to create more potent drug candidates. The properties of This compound make it an attractive fragment for FBDD.
Its relatively low molecular weight and the presence of a vector for synthetic elaboration (the amine group) are key attributes of a good fragment. The introduction of the gem-difluoro group can enhance binding affinity and modulate physicochemical properties such as metabolic stability and pKa. The defined stereochemistry of the fragment can provide crucial information about the three-dimensional requirements of a biological target's binding site early in the drug discovery process.
| Property | Relevance to Fragment-Based Design |
| Low Molecular Weight | Adherence to the "Rule of Three" for fragments |
| 3D-Rich Structure | Exploration of non-flat chemical space |
| Primary Amine Handle | Enables straightforward fragment evolution |
| Gem-Difluoro Group | Can improve binding and physicochemical properties |
Table 2: Attributes of this compound as a Synthetic Fragment
Applications in the Synthesis of Agrochemical Intermediates
Fluorinated compounds play a significant role in the agrochemical industry, often leading to enhanced efficacy and metabolic stability of pesticides and herbicides. The synthesis of novel agrochemicals frequently involves the use of chiral building blocks to optimize biological activity and reduce off-target effects.
While specific examples of the use of This compound in the synthesis of commercial agrochemicals are not prominent in the public domain, its structural motifs are relevant to the field. The combination of a chiral amine and a difluorinated scaffold is attractive for the development of new active ingredients. The amine can be derivatized to introduce various pharmacophoric groups, while the fluorinated cyclohexane core can contribute to favorable properties such as increased lipophilicity and resistance to metabolic degradation.
Contributions to Materials Science through Precision Monomer Synthesis
In materials science, the properties of polymers are dictated by the structure of their monomeric units. The incorporation of fluorine can impart unique characteristics to polymers, including thermal stability, chemical resistance, and low surface energy. Chiral monomers can be used to create polymers with ordered, helical structures, leading to materials with interesting optical or recognition properties.
This compound , with its reactive amine functionality, can be envisioned as a monomer for the synthesis of specialty polymers such as polyamides or polyimides. The defined stereochemistry of the monomer could direct the polymer chain to adopt a specific conformation, potentially leading to materials with chiroptical properties. The presence of the difluoro groups would be expected to enhance the thermal and chemical stability of the resulting polymer. Although this remains a prospective application, the unique combination of features within this molecule makes it an intriguing candidate for the development of advanced materials.
Conclusion and Future Research Directions
Summary of Current Understanding and Key Achievements
The current understanding of (1R)-2,2-difluorocyclohexan-1-amine is largely extrapolated from the study of related fluorinated and chiral molecules. The primary achievement in this area is the recognition of the synthetic value of combining a gem-difluoromethylene group and a chiral amine on a cyclic scaffold. The gem-difluoro group is known to act as a bioisostere for a carbonyl or hydroxyl group, and its presence can significantly alter the acidity of the neighboring amine, thereby influencing its bioavailability and interaction with biological targets. google.com
While detailed experimental data for this compound is scarce, its basic properties can be predicted. The hydrochloride salt of the racemic mixture, 2,2-difluorocyclohexan-1-amine, has been cataloged, providing foundational data for further studies.
Table 1: Predicted Properties of 2,2-difluorocyclohexan-1-amine
| Property | Value |
|---|---|
| Molecular Formula | C6H11F2N |
| Molecular Weight | 135.16 g/mol |
| XLogP3 | 1.4 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
Note: Data is for the racemate and is computationally predicted.
The key achievement lies in the conceptual framework that positions compounds like this compound as valuable targets for synthetic chemists aiming to explore new chemical space in drug discovery.
Emerging Synthetic Methodologies for Fluorinated Chiral Cyclohexylamines
The asymmetric synthesis of fluorinated chiral amines is a field of active research. While a specific, high-yielding, and enantioselective synthesis of this compound has not been detailed in prominent literature, several emerging methodologies for related compounds pave the way for its future synthesis.
One promising approach involves the asymmetric hydrogenation of a prochiral enamine or imine precursor . This method has been successfully applied to the synthesis of other chiral amines and could be adapted for a difluorinated cyclohexanone (B45756) derivative. google.com The use of chiral catalysts, such as those based on rhodium or iridium, would be crucial for achieving high enantioselectivity.
Another strategy is the diastereoselective addition of a nucleophile to a chiral auxiliary-derived imine . For instance, the use of N-tert-butylsulfinyl imines has proven effective in the synthesis of various chiral amines. rug.nl A synthetic sequence could involve the reaction of 2,2-difluorocyclohexanone (B2738562) with a chiral sulfinamide to form a sulfinylimine, followed by stereoselective reduction.
Furthermore, enzymatic resolutions offer a powerful tool for obtaining enantiomerically pure amines. A racemic mixture of 2,2-difluorocyclohexan-1-amine could potentially be resolved using a lipase (B570770) or other hydrolase to selectively acylate one enantiomer, allowing for their separation.
Table 2: Potential Asymmetric Synthetic Strategies
| Methodology | Precursor | Key Reagent/Catalyst | Potential Outcome |
|---|---|---|---|
| Asymmetric Hydrogenation | 2,2-Difluoro-1-iminocyclohexane | Chiral Rh or Ir catalyst | Enantioenriched this compound |
| Chiral Auxiliary Approach | 2,2-Difluorocyclohexanone | Chiral sulfinamide, then reducing agent | Diastereomerically enriched sulfinamide adduct, leading to the chiral amine |
Development of Advanced Spectroscopic and Computational Characterization Techniques
The unambiguous characterization of this compound and its derivatives is essential for its use in further applications. Advanced spectroscopic and computational methods will play a pivotal role.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds. ¹⁹F NMR spectroscopy is particularly valuable, as the chemical shifts of the fluorine atoms are highly sensitive to their chemical environment, providing key information about the stereochemistry of the molecule. For this compound, the two fluorine atoms are diastereotopic and are expected to show distinct signals and couplings to adjacent protons in the ¹H NMR spectrum. The N-H proton signal in ¹H NMR can be broad and its position variable, but its disappearance upon D₂O exchange can confirm its presence.
Infrared (IR) Spectroscopy can identify the characteristic functional groups. The N-H stretching vibrations of the primary amine would be expected in the range of 3300-3500 cm⁻¹, typically as a doublet for a primary amine. The C-F bond stretching vibrations would appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Computational Chemistry , using methods like Density Functional Theory (DFT), can provide valuable insights into the conformational preferences, vibrational frequencies, and NMR chemical shifts of this compound. Such calculations can aid in the interpretation of experimental spectra and predict the most stable conformations of the molecule, which is crucial for understanding its interactions with other molecules.
Expanding the Scope of Applications in Novel Synthetic Transformations
The true potential of this compound lies in its application as a chiral building block or catalyst in novel synthetic transformations.
As a chiral building block , it can be incorporated into larger, more complex molecules, such as pharmaceuticals or agrochemicals. The presence of the difluoromethyl group and the chiral amine can impart desirable properties to the final product. For instance, it could be used in the synthesis of novel enzyme inhibitors or modulators of protein-protein interactions.
Furthermore, this compound or its derivatives could serve as chiral ligands or organocatalysts in asymmetric synthesis. The amine functionality can be readily derivatized to create a wide range of ligands for transition metal catalysis or to act as a Brønsted base or hydrogen bond donor in organocatalysis. The fluorine atoms can influence the steric and electronic properties of the catalyst, potentially leading to improved reactivity and stereoselectivity in various transformations, such as aldol (B89426) reactions, Michael additions, or Diels-Alder reactions. The development of catalysts based on this scaffold could open up new avenues for the efficient synthesis of other chiral molecules.
Q & A
Q. What are the established synthetic routes for (1R)-2,2-difluorocyclohexan-1-amine, and how can stereochemical purity be ensured?
Methodological Answer:
- Scalable Synthesis: A hydrogen bonding phase-transfer catalysis approach using CsF has been reported for enantioselective synthesis of fluorinated cyclohexylamines. This method minimizes racemization and improves yield via controlled fluorination .
- Stereochemical Control: Fluorination strategies, such as deoxofluorination reactions, can achieve all-cis configurations in cyclohexane derivatives. Chiral auxiliaries or catalysts (e.g., dibenzyl groups) are often employed to retain enantiomeric integrity during deprotection steps .
- Validation: Chiral HPLC or X-ray crystallography (e.g., resolving dibenzyl-protected intermediates) is recommended to confirm stereochemistry .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- Structural Confirmation:
- GC-MS and HPLC-TOF: Used to verify molecular weight and purity. For example, GC-MS can detect trace impurities in synthetic batches, while HPLC-TOF provides high-resolution mass data .
- FTIR-ATR: Identifies functional groups (e.g., NH stretching in amines, C-F vibrations) .
- Stereochemical Analysis: Chiral stationary-phase chromatography or NMR with chiral shift reagents distinguishes enantiomers .
Q. How does the fluorine substitution at the 2-position influence the compound’s physicochemical properties?
Methodological Answer:
- Electronic Effects: Fluorine’s electronegativity increases the amine’s basicity and stabilizes adjacent carbocations, impacting reactivity in downstream derivatization.
- Conformational Rigidity: The gem-difluoro group restricts cyclohexane ring puckering, favoring chair conformations. Computational modeling (DFT) or NOESY NMR can validate this rigidity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer:
- Data Cross-Validation: Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability tests) to confirm activity. For instance, discrepancies in antimicrobial assays may arise from solvent interactions or impurity profiles, necessitating GC-MS purity checks .
- Metabolite Profiling: LC-MS/MS can identify active metabolites that may contribute to observed effects, distinguishing parent compound activity from metabolic byproducts .
Q. What strategies optimize reaction yields in large-scale syntheses of this compound?
Methodological Answer:
- Catalyst Optimization: Adjust phase-transfer catalyst loading (e.g., crown ethers) to enhance fluorination efficiency. Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve CsF solubility, while avoiding protic solvents reduces side reactions .
- Temperature Control: Lower temperatures (−20°C to 0°C) minimize epimerization during deprotection .
Q. How does the stereochemistry of this compound impact its pharmacological profile?
Methodological Answer:
- Receptor Binding Studies: Molecular docking simulations (e.g., AutoDock Vina) can predict enantiomer-specific interactions with targets like NMDA receptors, which are sensitive to arylcyclohexylamine stereochemistry .
- In Vivo Pharmacokinetics: Chiral LC-MS quantifies enantiomer-specific bioavailability and metabolism in animal models, revealing differences in half-life or tissue distribution .
Q. What methodologies enable enantiomeric separation of this compound from racemic mixtures?
Methodological Answer:
- Chiral Chromatography: Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® AD-H) for baseline separation. Mobile phase optimization (e.g., hexane/isopropanol with 0.1% diethylamine) enhances resolution .
- Kinetic Resolution: Enzymatic methods (e.g., lipase-catalyzed acylation) selectively modify one enantiomer, allowing physical separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
